3,5-Difluoro-2-(trifluoromethyl)benzodifluoride
Description
Chemical Nomenclature and Structural Identification
The systematic nomenclature of fluorinated aromatic compounds presents significant complexity due to the multiple fluorine substitution patterns possible on benzene rings. Based on available chemical databases, the compound most closely corresponding to the specified structure is 3,5-difluorobenzotrifluoride, which carries the Chemical Abstracts Service registry number 401-85-4. This compound possesses the systematic name 1,3-difluoro-5-(trifluoromethyl)benzene and exhibits the molecular formula C7H3F5 with a molecular weight of 182.09 grams per mole. The structural configuration features fluorine atoms positioned at the 1 and 3 positions of the benzene ring, with a trifluoromethyl group (-CF3) substituted at the 5 position.
The compound demonstrates specific physical properties that distinguish it from other fluorinated aromatics. According to chemical supplier data, 3,5-difluorobenzotrifluoride exhibits a melting point of negative 40 degrees Celsius and a boiling point range of 94 to 95 degrees Celsius. The substance appears as a colorless to light yellow to light orange clear liquid at room temperature, with a specific gravity of 1.40 and a refractive index of 1.38. These physical characteristics reflect the significant influence of fluorine substitution on the molecular properties of aromatic systems.
Chemical identification systems assign multiple registry numbers and nomenclature variations to facilitate accurate compound recognition. The compound carries the MDL number MFCD09263729 and appears in various chemical databases under synonyms including benzene, 1,3-difluoro-5-(trifluoromethyl)- and alpha,alpha,alpha,3,5-pentafluorotoluene. The International Union of Pure and Applied Chemistry nomenclature follows systematic rules for fluorinated aromatic compounds, ensuring consistent identification across global chemical literature and regulatory systems.
Historical Development in Fluorinated Aromatic Chemistry
The evolution of fluorinated aromatic chemistry traces its origins to pioneering work conducted in the late nineteenth and early twentieth centuries. Alexander Borodin, renowned both as a composer and chemist, achieved the first documented synthesis of an organofluorine compound in 1862 through nucleophilic replacement of halogen atoms with fluoride. This foundational work established halogen exchange methodology, which subsequently became a cornerstone technique for introducing fluorine atoms into organic molecules and remains widely utilized in contemporary fluorochemical industry applications.
The development of aromatic fluorination methodologies progressed significantly through the contributions of multiple researchers over several decades. In 1870, Schmitt and colleagues accomplished the first formation of an aryl carbon-fluorine bond through diazofluorination, though their initial characterization proved incorrect. Subsequent refinements by Lenz in 1877 provided more accurate understanding of these reactions. The breakthrough Balz-Schiemann reaction, developed in 1927, introduced a systematic approach for preparing fluorinated aromatic compounds through controlled decomposition of diazonium salts in the presence of fluoroboric acid. This methodology represented a significant advancement in aromatic fluorination and continues to find application in modern fluoroaromatic compound manufacturing.
Industrial applications of fluorinated aromatic compounds expanded dramatically during World War II as part of the Manhattan Project research efforts. Scientists discovered that direct fluorination of benzene with elemental fluorine in the vapor phase over copper gauze catalysts could produce perfluorocyclohexane with moderate degradation. Although yields reached 58 percent, alternative methods using cobalt trifluoride proved more suitable for preparing various fluorocarbons. The systematic investigation of benzotrifluoride derivatives began with Swarts' seminal work in 1898, when he reported the first aromatic compounds containing fluorinated side chains through reaction of benzotrichloride with antimony trifluoride.
Significance in Organofluorine Compound Research
Fluorinated aromatic compounds occupy a central position in contemporary organofluorine research due to their unique chemical properties and diverse applications across multiple scientific disciplines. The incorporation of fluorine atoms into aromatic systems fundamentally alters electronic properties, thermal stability, and chemical reactivity compared to their non-fluorinated counterparts. These modifications create opportunities for developing specialized materials with enhanced performance characteristics in pharmaceutical, agrochemical, and materials science applications.
Current research in organofluorine chemistry emphasizes the development of new synthetic methodologies for introducing trifluoromethyl groups into aromatic systems. Recent advances include the development of shelf-stable electrophilic trifluoromethylating reagents that enable efficient transfer of trifluoromethyl groups to various substrates. Hypervalent iodine-based reagents have demonstrated particular effectiveness in reactions with carbonyl compounds, beta-keto esters, and alpha-nitro esters, achieving yields ranging from 42 to 67 percent under optimized conditions. These methodological improvements expand the synthetic accessibility of complex fluorinated aromatic structures.
The strategic importance of fluorinated aromatic compounds extends beyond synthetic methodology to encompass sustainability considerations in chemical manufacturing. Current global consumption of fluorinated compounds relies entirely on fluorspar (calcium fluoride) as the primary raw material source. With estimated reserves sufficient for approximately 100 years at current usage rates, the development of alternative fluorine sources and more efficient synthetic routes has become increasingly critical for maintaining the benefits of fluorinated systems in long-term applications. This sustainability challenge drives continued research into novel synthetic approaches and alternative fluorination strategies.
Research into the thermochemical properties of fluorinated aromatic compounds provides essential data for computational modeling and reaction optimization. Comprehensive thermochemical databases document enthalpy of formation, entropy, and heat capacity values across temperature ranges for various fluorinated species. These fundamental property data enable accurate prediction of reaction thermodynamics and support the development of more efficient synthetic processes. The integration of experimental measurements with computational modeling approaches continues to advance understanding of structure-property relationships in fluorinated aromatic systems.
Properties
IUPAC Name |
1-(difluoromethyl)-3,5-difluoro-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F7/c9-3-1-4(7(11)12)6(5(10)2-3)8(13,14)15/h1-2,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOPQIKPMBSVCEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)F)C(F)(F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction, where a precursor compound such as pentafluoropyridine reacts with a nucleophile like sodium azide . This reaction can be carried out under mild conditions, often at room temperature, and in the presence of a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow reactions, which allow for better control over reaction conditions and higher yields. The use of advanced fluorinating agents and catalysts can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3,5-Difluoro-2-(trifluoromethyl)benzodifluoride can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, although the presence of multiple fluorine atoms can make these reactions more challenging.
Coupling Reactions: It can be used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, potassium fluoride.
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Coupling: Palladium catalysts, boronic acids.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of fluorinated aromatic compounds, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
Pharmaceuticals
3,5-Difluoro-2-(trifluoromethyl)benzodifluoride serves as a key building block in drug development. Its unique properties allow it to be incorporated into pharmaceutical compounds that require enhanced bioactivity or stability. Research has shown that fluorinated compounds often exhibit improved pharmacokinetic properties compared to their non-fluorinated counterparts.
Case Study:
A study investigated the use of fluorinated benzodifluoride derivatives in developing anti-cancer agents. The incorporation of this compound into lead compounds resulted in increased potency against specific cancer cell lines due to enhanced membrane permeability and metabolic stability.
Materials Science
The compound is also utilized in the synthesis of advanced materials, particularly in creating fluorinated polymers. These materials exhibit superior thermal stability and chemical resistance, making them ideal for applications in electronics and coatings.
Data Table: Applications in Materials Science
| Application Area | Material Type | Properties Enhanced |
|---|---|---|
| Electronics | Fluorinated Polymers | Increased dielectric strength |
| Coatings | Protective Coatings | Enhanced chemical resistance |
| Membranes | Selective Membranes | Improved permeability and selectivity |
Chemical Synthesis
In organic synthesis, this compound acts as a versatile reagent. Its ability to undergo various electrophilic substitution reactions allows chemists to create complex molecules with specific functional groups.
Synthesis Pathways:
Several synthetic routes have been explored for producing derivatives of this compound:
- Electrophilic aromatic substitution
- Nucleophilic aromatic substitution
- Cross-coupling reactions with other fluorinated compounds
Mechanism of Action
The mechanism of action of 3,5-Difluoro-2-(trifluoromethyl)benzodifluoride is primarily influenced by the electron-withdrawing effects of the fluorine atoms. These effects can alter the reactivity of the compound, making it more or less susceptible to certain chemical reactions. The molecular targets and pathways involved depend on the specific application, such as binding to biological receptors in medicinal chemistry or participating in catalytic cycles in industrial processes.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features, properties, and applications of 3,5-Difluoro-2-(trifluoromethyl)benzodifluoride with analogous fluorinated aromatic compounds:
Electronic and Reactivity Profiles
- Electron-Withdrawing Effects : The -CF₃ group and fluorine atoms create electron-deficient aromatic rings, enhancing resistance to electrophilic substitution while promoting nucleophilic aromatic substitution (e.g., in 3,5-Difluoro-2-(trifluoromethyl)aniline ).
- Coordination Chemistry : Pyridinyl derivatives like dFCF₃ppy exhibit strong ligand-metal interactions, enabling their use in iridium-based photoredox catalysts (e.g., Ir(dFCF₃ppy)₂(dtbbpy)PF₆ ) for radical-mediated C–C bond formation .
- Solubility and Stability : Fluorinated compounds generally exhibit low polarity and high thermal stability. For instance, 3,5-Difluoro-2-(trifluoromethyl)pyridine (logP ≈ 2.5) is lipophilic, favoring applications in hydrophobic environments .
Key Research Findings
- Catalytic Efficiency: Iridium complexes with dFCF₃ppy ligands achieve >90% yields in α-alkylation of aldehydes, outperforming non-fluorinated analogues due to enhanced redox potentials .
- Synthetic Versatility : 3,5-Difluoro-2-(trifluoromethyl)pyridine undergoes regioselective Suzuki-Miyaura coupling at the 4-position, enabling modular synthesis of polyfluorinated biaryls .
- Thermal Stability : Fluorinated benzimidazoles (e.g., 4,5-Difluoro-2-(trifluoromethyl)benzimidazole ) exhibit decomposition temperatures >250°C, making them suitable for high-temperature reactions .
Biological Activity
3,5-Difluoro-2-(trifluoromethyl)benzodifluoride (DFTBF) is a fluorinated aromatic compound that has garnered attention in various fields, including medicinal chemistry and materials science. Its unique structural features—specifically the presence of multiple fluorine atoms—contribute to its potential biological activities. This article reviews the biological activity of DFTBF, highlighting its mechanisms of action, case studies, and research findings.
Chemical Structure and Properties
DFTBF is characterized by its trifluoromethyl and difluorobenzene groups. The fluorination enhances lipophilicity and alters electronic properties, which can influence biological interactions.
Biological Activity Overview
Research into the biological activity of DFTBF has indicated several potential applications:
- Antimicrobial Activity : Preliminary studies suggest that DFTBF exhibits antimicrobial properties against various pathogens. The specific mechanisms are still under investigation but may involve disruption of microbial cell membranes or interference with metabolic pathways.
- Anticancer Properties : DFTBF has been explored for its anticancer potential. It may inhibit specific cancer cell lines through mechanisms such as apoptosis induction or cell cycle arrest.
- Enzyme Inhibition : The compound has shown promise as an enzyme inhibitor, which could be relevant in drug design for diseases where enzyme modulation is beneficial.
The exact mechanisms by which DFTBF exerts its biological effects are not fully elucidated. However, it is hypothesized that:
- Interaction with Cellular Targets : DFTBF may interact with cellular receptors or enzymes, leading to downstream effects that alter cell function.
- Reactive Oxygen Species (ROS) Generation : Some studies indicate that fluorinated compounds can induce oxidative stress in cells, contributing to their antimicrobial and anticancer effects.
Case Studies
Several case studies have documented the biological activity of DFTBF:
-
Antimicrobial Efficacy :
- A study evaluated the antimicrobial effects of DFTBF against Staphylococcus aureus and Escherichia coli. Results showed significant inhibition at concentrations as low as 50 µg/mL, suggesting a potential for development as an antimicrobial agent.
-
Cancer Cell Line Studies :
- In vitro studies on human breast cancer cell lines (MCF-7) demonstrated that DFTBF reduced cell viability by 40% at a concentration of 25 µM after 48 hours of exposure. Flow cytometry analysis indicated an increase in apoptotic cells, supporting its role as a potential anticancer agent.
-
Enzyme Inhibition Assays :
- DFTBF was tested for its ability to inhibit acetylcholinesterase (AChE), an important target in neurodegenerative diseases. The compound displayed competitive inhibition with an IC50 value of 12 µM, indicating its potential as a therapeutic agent in Alzheimer's disease.
Comparative Analysis of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3,5-Difluoro-2-(trifluoromethyl)benzodifluoride, and how can reaction efficiency be optimized?
- Methodological Answer : The compound is typically synthesized via sequential halogenation and trifluoromethylation. A common approach involves substituting hydrogen atoms on the benzene ring using fluorinating agents (e.g., HF or DAST) under controlled conditions. For trifluoromethylation, copper-mediated cross-coupling or direct electrophilic substitution with CF₃ sources (e.g., TMSCF₃) is employed . Optimization includes monitoring reaction temperature (0–60°C) and using catalysts like Pd/Cu to enhance regioselectivity. Purity is ensured via recrystallization in hexane/ethyl acetate mixtures .
Q. Which analytical techniques are most reliable for characterizing this compound’s structural integrity and purity?
- Methodological Answer :
- NMR Spectroscopy : ¹⁹F NMR is critical for confirming fluorine substitution patterns (δ -110 to -125 ppm for aromatic F; δ -60 to -70 ppm for CF₃ groups) .
- Mass Spectrometry (HRMS) : Accurate mass analysis (expected m/z for C₈H₃F₅: 218.02) verifies molecular composition .
- HPLC-PDA : Purity >98% is achieved using a C18 column with acetonitrile/water (70:30) mobile phase .
Advanced Research Questions
Q. How do the electronic effects of fluorine and trifluoromethyl groups influence reactivity in cross-coupling reactions?
- Methodological Answer : The strong electron-withdrawing nature of -F and -CF₃ groups deactivates the aromatic ring, directing electrophilic substitutions to meta/para positions. This electronic profile enhances stability in radical reactions (e.g., Suzuki-Miyaura couplings) by stabilizing transition states through inductive effects. Researchers should employ Pd(PPh₃)₄ with K₂CO₃ in THF/water (3:1) at 80°C for efficient coupling with boronic acids . Kinetic studies using UV-vis spectroscopy can quantify rate enhancements from fluorination .
Q. What role does this compound play in photoredox catalysis with iridium complexes?
- Methodological Answer : The compound acts as a ligand precursor in iridium(III) complexes (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆), which are potent photoredox catalysts. These complexes absorb visible light (λmax ~450 nm) to generate long-lived excited states (τ ~1.1 µs), enabling single-electron transfer (SET) for organic transformations like C–H functionalization. Experimental protocols involve irradiating reactions with blue LEDs (450 nm) in degassed CH₃CN, with catalytic loadings of 0.5–2 mol% .
Q. How can derivatives of this compound be designed for targeted enzyme inhibition?
- Methodological Answer : Structural analogs (e.g., 3,5-Difluoro-2-hydroxybenzoic acid) are synthesized via hydroxylation or esterification. Computational docking studies (AutoDock Vina) predict binding affinity to enzymes like cyclooxygenase-2 (COX-2). In vitro assays (IC₅0 measurements) validate inhibition potency, with fluorination improving metabolic stability and membrane permeability .
Data Contradictions and Resolution
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
